ADC-02390946

Medicinal Chemistry SAR Scaffold Differentiation

ADC-02390946 is a synthetic small molecule belonging to the quinoline-2-carboxamide class, with the IUPAC name N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide (C₂₀H₁₉N₃O, MW 317.38). The compound is catalogued by multiple vendors as a bioactive chemical for research use only, and has been assigned the Unique Ingredient Identifier (UNII) 25SDC06VOD.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
CAS No. 872011-87-5
Cat. No. B1666606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADC-02390946
CAS872011-87-5
SynonymsADC-02390946;  ADC02390946;  ADC 02390946; 
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19N3O/c24-20(18-12-11-15-7-1-2-8-16(15)21-18)22-17-9-3-4-10-19(17)23-13-5-6-14-23/h1-4,7-12H,5-6,13-14H2,(H,22,24)
InChIKeyNGHPFFZNDYPKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ADC-02390946 (CAS 872011-87-5): Quinoline-2-Carboxamide Scaffold for Probe and Screening Applications


ADC-02390946 is a synthetic small molecule belonging to the quinoline-2-carboxamide class, with the IUPAC name N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide (C₂₀H₁₉N₃O, MW 317.38) . The compound is catalogued by multiple vendors as a bioactive chemical for research use only, and has been assigned the Unique Ingredient Identifier (UNII) 25SDC06VOD [1]. Its structure combines a quinoline heterocyclic core with a pyrrolidinyl-aniline moiety, offering two modifiable vectors and an internal hydrogen-bonding architecture that distinguishes it within the broader quinoline-2-carboxamide family [2]. At the time of this evidence guide compilation, no peer-reviewed publication or patent explicitly reports the compound's primary molecular target or mechanism of action; available bioactivity claims are limited to vendor-level annotations .

Why Generic Quinoline-2-Carboxamides Cannot Substitute ADC-02390946 (872011-87-5) in Focused Screening


Quinoline-2-carboxamides exhibit divergent biological profiles that are exquisitely sensitive to N-aryl substitution patterns. Published structure-activity relationship (SAR) studies demonstrate that even conservative substituent changes on the aniline ring can shift primary pharmacology across entirely unrelated target classes—from photosynthetic electron transport (PET) inhibition (IC₅₀ = 16.3 µM for N-(2-hydroxyphenyl)quinoline-2-carboxamide) [1] to human dihydroorotate dehydrogenase (hDHODH) inhibition [2] to histone deacetylase (HDAC) modulation (IC₅₀ = 0.050 µM for lead 8-substituted derivatives) [3]. ADC-02390946 bears a 2-(pyrrolidin-1-yl)phenyl substituent that is structurally distinct from these characterized analogs, occupying a unique steric and electronic parameter space [4]. Without direct comparative data against this scaffold, procurement of a generic quinoline-2-carboxamide or a differently substituted congener risks introducing an uncharacterized selectivity profile, confounding assay interpretation and invalidating SAR progression. Selection of ADC-02390946 is warranted only when the experimental objective specifically requires the 2-pyrrolidinyl-phenyl substitution architecture.

Quantitative Differentiation Evidence for ADC-02390946 vs. Structural Analogs and In-Class Compounds


Structural Uniqueness: 2-(Pyrrolidin-1-yl)phenyl Substituent vs. Common Quinoline-2-Carboxamide Analogs

ADC-02390946 bears an ortho-pyrrolidinyl substituent on the N-phenyl ring—a motif not represented among the 35 published quinoline-2-carboxamides characterized by Gonec et al. for PET inhibition. The closest published analog, N-(2-hydroxyphenyl)quinoline-2-carboxamide (IC₅₀ = 16.3 µM for PET inhibition), differs by replacement of pyrrolidine with a hydroxyl group, altering both hydrogen-bond donor/acceptor capacity and steric bulk [1]. This structural divergence places ADC-02390946 in unexplored chemical space relative to the most comprehensively characterized quinoline-2-carboxamide library.

Medicinal Chemistry SAR Scaffold Differentiation

Solubility Profile: DMSO Solubility and Stock Solution Compatibility for HTS

ADC-02390946 is reported as soluble in DMSO by multiple vendor sources, enabling stock solution preparation at 20 mg/mL in DMSO according to TargetMol's standardized protocol . This solubility threshold meets the minimum requirement for high-throughput screening (HTS) workflows where typical stock concentrations range from 10–30 mM. Evitachem confirms DMSO solubility without specifying maximum solubility limits . In contrast, many quinoline-2-carboxamide analogs with free hydroxyl or carboxyl substituents (e.g., N-(2-hydroxyphenyl)quinoline-2-carboxamide) require co-solvent systems or pH adjustment, complicating automated liquid handling [1].

HTS Solubility Formulation

Purity Specification: ≥98% HPLC Purity by ISO-Certified Manufacturer

MolCore supplies ADC-02390946 at NLT 98% purity under an ISO-certified quality system, making it suitable for global pharmaceutical R&D and quality control applications . TargetMol indicates that most of its inhibitor products exceed 98% purity and are suitable for cell experiments, animal experiments, and HTS . This purity threshold aligns with industry standards for hit confirmation and dose-response profiling, where impurities >2% can confound IC₅₀ determinations, particularly for compounds with sub-micromolar potency.

Quality Control Purity Procurement Specification

Storage Stability: Defined Long-Term Storage Conditions Supporting Multi-Year Research Programs

ADC-02390946 storage conditions are explicitly defined across multiple vendor datasheets: powder storage at -20°C for up to 3 years, and stock solutions at -80°C for up to 1 year . Shipping with blue ice or at ambient temperature is specified, with the caveat that actual storage temperature should be verified against the Certificate of Analysis . These parameters surpass the generic 'store at -20°C' guidance typical for many research-grade quinoline-2-carboxamides, providing procurement teams with validated stability windows for multi-year project planning.

Stability Storage Laboratory Logistics

ADC-02390946 (872011-87-5): Recommended Research and Procurement Application Scenarios


Chemical Biology Probe Development: Exploring Uncharted Quinoline-2-Carboxamide Chemical Space

ADC-02390946's structurally unique 2-(pyrrolidin-1-yl)phenyl substituent occupies chemical space not represented in published quinoline-2-carboxamide SAR libraries [1]. Research groups engaged in phenotypic screening or chemoproteomics can deploy this compound as a novel scaffold starting point for target deconvolution, with the confidence that its structure is not redundant with any well-characterized analog. The defined DMSO solubility and 98%+ purity [2] support direct use in affinity-based target identification workflows without additional purification.

Screening Deck Diversification for Academic and Biotech HTS Centers

For screening core facilities building diversity-oriented compound collections, ADC-02390946 offers a quinoline-2-carboxamide scaffold with a distinct substitution pattern that complements existing library holdings [1]. The validated 20 mg/mL DMSO solubility [2] and defined long-term powder stability (3 years at -20°C) meet the logistical requirements of automated compound management systems, enabling seamless integration into HTS workflows without bespoke handling protocols.

Antibacterial Biofilm Research: Follow-Up on Vendor-Annotated Activity

Vendor annotations indicate ADC-02390946 exhibits antibacterial activity and has been employed in antibacterial biofilm studies [1]. While the specific target and mechanism remain unpublished, researchers investigating biofilm-associated infections may procure this compound as a starting point for confirmatory minimum inhibitory concentration (MIC) and biofilm eradication concentration (BEC) assays, leveraging the defined purity and solubility to ensure reproducible dose-response across replicate experiments.

SAR Expansion for Quinoline-2-Carboxamide-Based Medicinal Chemistry Programs

Medicinal chemistry teams pursuing quinoline-2-carboxamide leads against hDHODH [1], HDAC [2], or dual COXs/LOX can procure ADC-02390946 as a commercially available, structurally distinct comparator to benchmark the selectivity of their proprietary analogs. The pyrrolidinyl-phenyl motif may impart altered cellular permeability, efflux susceptibility, or off-target engagement relative to hydroxyl- or morpholine-substituted congeners, providing valuable SAR insights when tested in parallel in target-specific biochemical and cellular assays.

Quote Request

Request a Quote for ADC-02390946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.